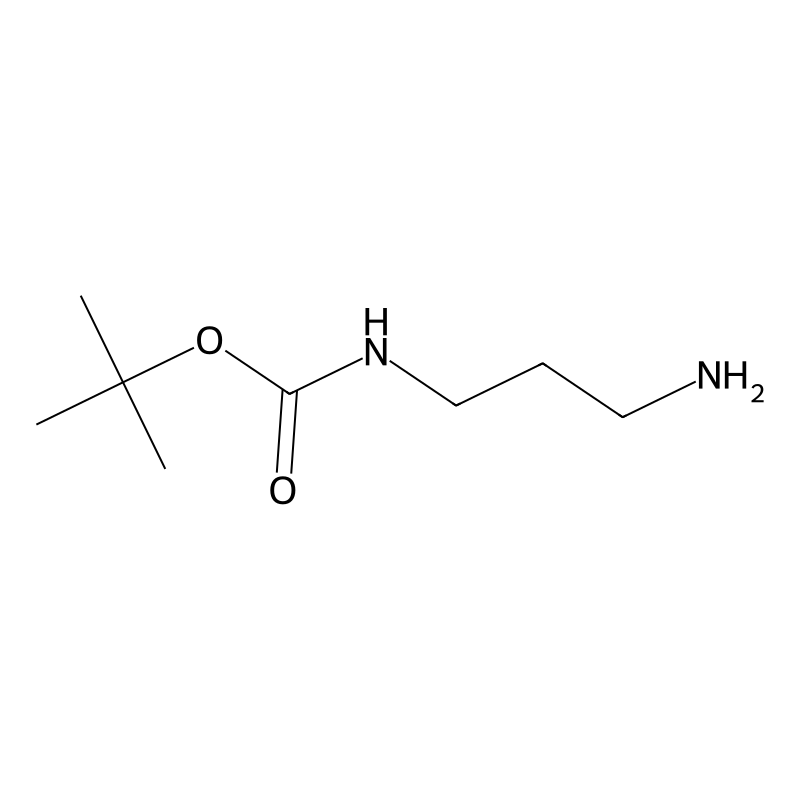

tert-Butyl (3-aminopropyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0), commonly known as N-Boc-1,3-propanediamine, is a highly versatile, mono-protected bifunctional building block essential for modern organic synthesis. Featuring a flexible 3-carbon aliphatic chain terminating in one free primary amine and one tert-butoxycarbonyl (Boc)-protected amine, it exists as a low-melting solid or clear liquid (bp ~203 °C, density ~0.998 g/mL) . By masking one reactive site, this compound allows chemists to perform highly selective, unidirectional modifications—such as amidation, reductive amination, or alkylation—at the free amine. It has become a cornerstone reagent in the commercial procurement of linkers for Proteolysis Targeting Chimeras (PROTACs), spermidine analogs, and complex active pharmaceutical ingredients (APIs), where precise structural control and high-yield sequential functionalization are mandatory .

Attempting to substitute pure tert-Butyl (3-aminopropyl)carbamate with bulk unprotected 1,3-propanediamine is a common procurement error that severely impacts process efficiency. Direct functionalization of unprotected symmetrical diamines inevitably yields a statistical mixture of unreacted starting material, the desired mono-adduct, and heavily bis-substituted byproducts [1]. Correcting this requires either complex, solvent-intensive chromatographic separation or tedious in-house mono-protection protocols that rarely exceed 40-66% yield and consume valuable reactor time. Furthermore, substituting with shorter-chain protected analogs, such as N-Boc-ethylenediamine, alters the steric and electronic profile of the linker, often inducing unwanted intramolecular cyclization side-reactions during amide coupling [2]. Procuring the pre-protected C3 diamine guarantees >95% purity for immediate, high-fidelity downstream coupling.

Mono-Functionalization Efficiency and Yield Optimization

Direct procurement of tert-Butyl (3-aminopropyl)carbamate eliminates the need for in-house statistical mono-protection of symmetrical diamines. Using the pre-protected building block routinely enables >90% yields in downstream mono-amidation or alkylation steps. In contrast, attempting direct mono-functionalization or in-situ mono-Boc protection of unprotected 1,3-propanediamine typically results in 40-66% yields of the desired mono-adduct, heavily contaminated with bis-protected or bis-alkylated byproducts that require extensive chromatographic separation [1].

| Evidence Dimension | Target Mono-functionalized Product Yield |

| Target Compound Data | >90% downstream yield (using pre-protected compound) |

| Comparator Or Baseline | Unprotected 1,3-propanediamine (~40-66% yield due to statistical mixtures) |

| Quantified Difference | Up to 50% absolute increase in yield; elimination of bis-substituted byproducts |

| Conditions | Standard amide coupling or alkylation conditions at room temperature |

Procuring the pure mono-protected diamine drastically reduces purification labor, solvent waste, and material loss, accelerating process scale-up.

Spacer Length and Side-Reaction Mitigation

When designing flexible alkyl linkers for bifunctional molecules, the 3-carbon spacer of N-Boc-1,3-propanediamine offers superior chemical stability during activation compared to its 2-carbon analog. N-Boc-ethylenediamine (C2 spacer) is prone to intramolecular nucleophilic attack during strong carboxylate activation, leading to the formation of cyclic ureas or imidazolidinones (often reducing coupling yields by 15-30%). The C3 spacer in tert-Butyl (3-aminopropyl)carbamate provides sufficient conformational flexibility to prevent these 5-membered ring cyclizations, ensuring near-quantitative coupling efficiency [1].

| Evidence Dimension | Intramolecular Cyclization Side-Reactions |

| Target Compound Data | Negligible cyclization (<1%) |

| Comparator Or Baseline | N-Boc-ethylenediamine (up to 15-30% cyclic byproduct formation under strong activation) |

| Quantified Difference | Prevention of 15-30% yield loss to cyclic byproducts |

| Conditions | Peptide coupling conditions (e.g., HATU/DIPEA or EDCI) |

Selecting the C3 spacer avoids critical yield losses and complex impurity profiles associated with intramolecular cyclization of shorter diamines.

Orthogonal Deprotection Compatibility

The tert-butoxycarbonyl (Boc) group provides an essential orthogonal deprotection axis compared to other common carbamates. tert-Butyl (3-aminopropyl)carbamate is cleanly deprotected using acidic conditions (e.g., TFA/DCM or HCl/dioxane), leaving reducible functional groups (alkenes, alkynes, nitro groups) and base-sensitive stereocenters fully intact. In contrast, substituting with Cbz-protected or Fmoc-protected 1,3-propanediamine requires hydrogenolysis (which destroys reducible groups) or basic conditions (which can cause epimerization or premature cleavage of base-labile esters), respectively [1].

| Evidence Dimension | Functional Group Tolerance During Deprotection |

| Target Compound Data | 100% tolerance of reducible and base-sensitive groups (acidic cleavage) |

| Comparator Or Baseline | Cbz-1,3-propanediamine (0% tolerance for reducible groups under Pd/C H2 cleavage) |

| Quantified Difference | Absolute preservation of reducible moieties vs. complete reduction |

| Conditions | Standard cleavage conditions (TFA/DCM for Boc vs. H2/Pd-C for Cbz) |

Acidic Boc deprotection is mandatory when synthesizing complex APIs or PROTACs containing hydrogenation-sensitive or base-labile functional groups.

PROTAC and Molecular Glue Linker Construction

Leveraging the C3 spacer's optimal length and flexibility, this compound is routinely procured to synthesize heterobifunctional degraders. The pre-protected amine allows for seamless attachment to an E3 ligase ligand, followed by controlled Boc deprotection and subsequent coupling to the target-binding warhead, avoiding statistical mixtures .

Synthesis of Polyamine and Spermidine Analogs

In medicinal chemistry programs targeting polyamine transport systems or epigenetic modulators, the sequential alkylation required to build spermidine chains relies heavily on mono-protected diamines. tert-Butyl (3-aminopropyl)carbamate provides the exact 3-carbon spacing required for natural polyamine mimicry while preventing uncontrolled polymerization.

Orthogonal Solid-Phase Peptide Synthesis (SPPS)

When incorporating aliphatic diamine spacers into complex peptidomimetics, the Boc group provides essential orthogonality. It allows the free amine to be coupled to the peptide backbone, while the Boc-protected terminus remains intact during standard Fmoc-based elongation, only being cleaved during the final global acidic deprotection step .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (86%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant